molecular formula C14H13ClN2O B4820241 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide

Cat. No.: B4820241
M. Wt: 260.72 g/mol
InChI Key: AISSVPVLZZGORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides It features a 4-chlorophenyl group and a pyridin-3-yl group attached to a central acetamide moiety

Mechanism of Action

Target of Action

Similar compounds have shown activity against various cancer cell lines , and have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated anticancer and anti-tubercular activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of cancer cells or Mycobacterium tuberculosis.

Biochemical Pathways

Based on its potential anticancer and anti-tubercular activities , it can be inferred that the compound may affect pathways related to cell growth, proliferation, and survival.

Result of Action

Based on the reported anticancer and anti-tubercular activities of similar compounds , it can be inferred that the compound may lead to the inhibition of cell growth or proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzyl chloride with pyridine-3-carboxaldehyde to form an intermediate, which is then reacted with acetamide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)(pyridin-2-yl)methyl]acetamide: This compound has a similar structure but with the pyridine ring attached at a different position.

    N-[(4-bromophenyl)(pyridin-3-yl)methyl]acetamide: This compound features a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10(18)17-14(12-3-2-8-16-9-12)11-4-6-13(15)7-5-11/h2-9,14H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISSVPVLZZGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.